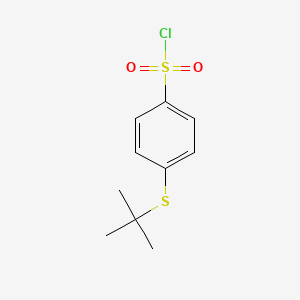

4-(叔丁基硫代)苯-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” is a chemical compound that appears as white to off-white crystals or crystalline powder . It is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of “4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” involves the reaction of 4-t-butylphenyl sulfonic acid with thionyl chloride. The mixture is dissolved in dichloromethane and refluxed for 5 hours. After the reaction is complete, additional dichloromethane is added dropwise, followed by water for washing .Molecular Structure Analysis

The molecular formula of “4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” is C10H13ClO2S . Its molecular weight is 232.73 .Chemical Reactions Analysis

This compound is used in the synthesis of various other compounds . For instance, it can be used to make methyl tert-butyl and ether (MTBE) as well as ethyl tertbutyl thermophore (ETBE) in reaction with ethanol and methanol respectively .Physical And Chemical Properties Analysis

“4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” is a white to off-white crystalline powder . It has a molecular weight of 232.73 . The melting point ranges from 79°C to 83°C .科学研究应用

不对称合成和催化

陈等人(2010 年)的一项研究介绍了一种 C(2)-对称手性双亚砜配体,证明了其在铑催化的不对称 1,4-加成反应中的有效性。这项工作突出了砜衍生物在不对称合成中的潜力,提供了一条获得光学纯化合物的途径,这是药物化学和材料科学的关键方面 (Chen et al., 2010).

离子液体介导的磺酰化

Nara 等人(2001 年)探索了使用 1-丁基-3-甲基咪唑氯铝酸盐离子液体作为 Friedel-Crafts 磺酰化反应的非常规介质。这项研究展示了在环境条件下磺酰化反应中可实现的增强反应性和高产率,表明苯-1-磺酰氯衍生物可用于类似的磺酰化过程中以合成二芳基砜 (Nara, Harjani, & Salunkhe, 2001).

多偶联试剂

Auvray、Knochel 和 Normant(1985 年)讨论了将 3-溴-2-(叔丁基磺酰基)-1-丙烯用作多偶联试剂,说明了叔丁基磺酰基衍生物在有机合成中的多功能性。这些化合物可以转化为高度官能化的砜,这些砜是有机分子合成中的关键中间体 (Auvray, Knochel, & Normant, 1985).

有机合成中的构建模块

Guinchard、Vallée 和 Denis(2005 年)报道了叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯作为一类新的 N-(Boc) 亚硝酮等价物。这项研究证明了磺酰氯衍生物在为有机合成提供构建模块中的作用,能够形成在各种合成应用中很有用的 N-(Boc) 羟胺 (Guinchard, Vallée, & Denis, 2005).

安全和危害

属性

IUPAC Name |

4-tert-butylsulfanylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S2/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPNIVUKEPLKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2649404.png)

![6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2649406.png)

![7-[Pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2649410.png)

![2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2649413.png)